molecular formula C11H11BrN2O3 B13917300 Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13917300
M. Wt: 299.12 g/mol
InChI Key: PLTZFOZEETYAGM-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The molecular formula of this compound is C11H11BrN2O3, and it has a molecular weight of 299.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by bromination and methoxylation steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial protein FtsZ, which is essential for cell division. By binding to the Vitamin K3-binding region of FtsZ, the compound disrupts the formation of the Z-ring, leading to the inhibition of bacterial cell division .

Comparison with Similar Compounds

Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications .

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-6-14-5-7(12)9(16-2)4-10(14)13-8/h4-6H,3H2,1-2H3

InChI Key

PLTZFOZEETYAGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C(=CC2=N1)OC)Br

Origin of Product

United States

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